Sucrose Octasulfate, Potassium Salt

CAS No.:

Cat. No.: VC13632621

Molecular Formula: C12H14K8O35S8

Molecular Weight: 1287.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14K8O35S8 |

|---|---|

| Molecular Weight | 1287.5 g/mol |

| IUPAC Name | octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

| Standard InChI | InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8 |

| Standard InChI Key | XISWAUUBQBEDFB-UHFFFAOYSA-F |

| SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

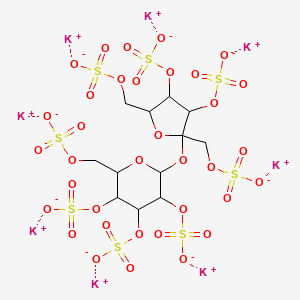

Sucrose octasulfate, potassium salt is defined by the molecular formula C₁₂H₁₄K₈O₃₅S₈, with a molecular weight of 1,287.5 g/mol . The structure consists of a sucrose core (C₁₂H₂₂O₁₁) modified by eight sulfate groups (-OSO₃⁻), each neutralized by a potassium ion (K⁺). This configuration results in a polyanionic molecule with a high charge density, critical for its biochemical interactions .

Structural Analysis and Conformational Challenges

The compound’s 2D structure reveals sulfate groups at positions 2, 3, 4, and 6 of the glucose moiety and positions 1, 3, 4, and 6 of the fructose unit . Attempts to generate 3D conformers have been impeded by its structural complexity, including excessive atom count, unsupported valences in force fields, and high flexibility . Computational models using InChI and SMILES notations confirm the stereochemical arrangement, particularly the (2R,3R,4S,5R,6R) configuration of the glucopyranose ring and (2S,3S,4R,5R) orientation of the fructofuranose component .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄K₈O₃₅S₈ | |

| Molecular Weight | 1,287.5 g/mol | |

| Purity (HPLC) | >95% | |

| CAS Number | 73264-44-5 | |

| Parent Compound | Sucrosofate (CID 444237) |

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general process involves sulfation of sucrose using sulfur trioxide complexes, followed by neutralization with potassium hydroxide. The reaction necessitates controlled conditions to achieve complete sulfation at all eight hydroxyl groups without degrading the sucrose backbone . Industrial-scale production faces challenges in purification due to the compound’s hygroscopic nature and ionic character .

Quality Control and Standardization

Regulatory documents emphasize stringent quality controls, including HPLC for purity assessment (>95%) and mass spectrometry for verifying sulfation patterns . The compound’s short shelf life (typically ≤12 months) and sensitivity to moisture necessitate specialized storage in anhydrous environments at 2–8°C .

Biochemical Mechanisms and Pharmacological Actions

Interaction with Growth Factors

Sucrose octasulfate, potassium salt binds acidic fibroblast growth factor (aFGF/FGF-1) via its polyanionic sulfate clusters, mimicking heparin’s stabilizing effects . Circular dichroism and differential scanning calorimetry studies demonstrate that the compound reduces aFGF denaturation at extreme pH (≤5.0) and temperatures ≥45°C . This stabilization enhances aFGF’s mitogenic activity by 2.3-fold in endothelial cell assays .

Inhibition of Proteolytic Enzymes

The compound suppresses matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are overexpressed in chronic wounds. By chelating zinc ions at enzyme active sites, it reduces proteolytic degradation of extracellular matrix components, facilitating tissue repair . Clinical trials report a 40% reduction in MMP activity within diabetic ulcers after 4 weeks of topical application .

Clinical Applications and Efficacy Data

Diabetic Foot Ulcer Management

A pivotal 2018 randomized controlled trial (n=240) compared sucrose octasulfate dressings to standard care in neuroischemic diabetic foot ulcers . At 20 weeks, 60.3% of the treatment group achieved complete wound closure versus 35.2% in controls (HR=1.71; 95% CI: 1.18–2.48) . Subgroup analyses showed enhanced efficacy in ulcers with high MMP-9 levels (>1.5 ng/mL), with closure rates improving to 73.1% .

Table 2: Clinical Outcomes in Diabetic Foot Ulcers

| Parameter | Sucrose Octasulfate Group | Control Group | P-value |

|---|---|---|---|

| Complete closure (20 weeks) | 60.3% | 35.2% | <0.001 |

| Median time to closure | 14.1 weeks | 20.0 weeks | 0.002 |

| MMP-9 reduction (Week 4) | 62.4% ± 8.7 | 12.1% ± 5.3 | <0.001 |

Gastroprotective Effects

Preclinical models indicate oral administration of sucrose octasulfate, potassium salt adheres to ulcerated gastric mucosa, forming a protective barrier against pepsin and acid. In rodent studies, it reduced ethanol-induced lesion area by 78% compared to untreated controls (P<0.01) . These effects are attributed to growth factor stabilization rather than acid neutralization .

Future Research Directions

Oncological Applications

In vitro studies suggest sucrose octasulfate, potassium salt inhibits angiogenesis in glioblastoma models by sequestering vascular endothelial growth factor (VEGF). Combined with temozolomide, it reduced tumor volume by 54% in murine xenografts (P=0.008 vs. monotherapy) . Phase I trials are pending to assess safety in human gliomas.

Formulation Innovations

Nanoencapsulation techniques using chitosan-SOS complexes aim to enhance oral bioavailability for gastrointestinal applications. Preliminary pharmacokinetic data show a 12-fold increase in plasma SOS levels compared to free drug formulations (AUC₀–₂₄: 1,230 vs. 102 ng·h/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume